Product packaging for 2,3,3-Trimethyl-1,3-thiasilinane(Cat. No.:CAS No. 88820-74-0)

2,3,3-Trimethyl-1,3-thiasilinane

Cat. No.: B14156565
CAS No.: 88820-74-0
M. Wt: 160.35 g/mol
InChI Key: NUCGIDCGFCGHCD-UHFFFAOYSA-N
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Description

Contextualization of 2,3,3-Trimethyl-1,3-thiasilinane within Group 14 and 16 Element Heterocycles

This compound belongs to a class of heterocyclic compounds characterized by a six-membered ring containing both a silicon (Group 14) and a sulfur (Group 16) atom. nih.govnih.gov The properties of elements in these groups vary significantly, with metallic character increasing down each group. matrix.edu.aulibretexts.org Carbon, at the top of Group 14, is a nonmetal, while silicon and germanium are metalloids, and tin and lead are metals. libretexts.org This variation in metallic character influences the bonding and reactivity of the heterocycles they form.

The silicon-sulfur bond in thiasilinanes is a key feature, distinguishing them from their all-carbon or oxygen-containing counterparts. Silicon, being less electronegative than carbon, imparts a different electronic character to the ring system compared to purely organic heterocycles. youtube.com The presence of the larger sulfur atom, as compared to oxygen, also influences the ring's conformation and reactivity. wikipedia.org

The table below provides a comparative overview of selected properties of Group 14 elements, which are integral to understanding the nature of the silicon atom in this compound.

PropertyCarbon (C)Silicon (Si)Germanium (Ge)Tin (Sn)Lead (Pb)
Atomic Number 614325082
Atomic Radius (pm) 77118123141147
Electronegativity 2.551.902.011.962.33
Common Oxidation States +4, -4+4+4+4, +2+4, +2

This table is generated based on data from multiple sources. libretexts.orggithub.io

Historical Perspectives and Foundational Research in Silicon-Sulfur Heterocyclic Chemistry

The study of silicon-sulfur compounds has a rich history. While elemental sulfur has been known since ancient times, the exploration of its incorporation into organic and organometallic frameworks is a more recent endeavor. matrix.edu.au The synthesis and characterization of compounds containing silicon-sulfur bonds have been a subject of interest for decades. researchgate.netacs.org Early research focused on understanding the fundamental nature of the Si-S bond and the synthesis of simple acyclic and cyclic silthianes. researchgate.netwikipedia.org

Foundational work in the mid-20th century laid the groundwork for the synthesis of more complex silicon-sulfur heterocycles. For instance, studies on the reactions of silicon hydrides with sulfur-containing heterocycles provided valuable insights into the formation of Si-S bonds and the stability of the resulting compounds. acs.org These early investigations were crucial for developing the synthetic methodologies that are now used to prepare a wide variety of thiasilinanes and related structures.

Significance of Thiasilinane Ring Systems in Contemporary Organic and Organometallic Chemistry

Thiasilinane ring systems, including this compound, are of growing importance in modern chemistry. oxfordsciencetrove.comgithub.io Their unique structural and electronic properties make them valuable building blocks in organic synthesis and as ligands in organometallic chemistry. wikipedia.orgyoutube.com

In organic synthesis, the reactivity of the silicon and sulfur centers can be exploited to construct complex molecular architectures. For example, the silicon atom can influence the stereochemistry of reactions at adjacent centers, and the sulfur atom can be involved in various transformations. The related 1,3-dithianes are well-known for their use as masked carbonyl groups, a concept that can be extended to thiasilinanes. youtube.com

In the realm of organometallic chemistry, thiasilinanes can act as ligands, binding to metal centers through the sulfur atom. youtube.com The electronic properties of the thiasilinane ligand can be tuned by modifying the substituents on the silicon and carbon atoms, thereby influencing the catalytic activity of the resulting metal complex. The study of organometallic compounds, which contain a carbon-metal bond, is a vast field with applications ranging from industrial catalysis to pharmaceuticals. youtube.comwikipedia.org The ability of thiasilinanes to coordinate with metals opens up possibilities for their use in developing new catalysts for a variety of chemical transformations. youtube.com

Furthermore, the broader class of organosulfur compounds, to which thiasilinanes belong, is known for its diverse biological activity. britannica.com While the specific biological properties of this compound are not the focus of this article, the general importance of sulfur-containing heterocycles in medicinal chemistry suggests potential avenues for future research. beilstein-journals.orgnih.gov The synthesis of various substituted 1,3,5-triazines, another class of nitrogen-containing heterocycles, highlights the modular approach often used to create libraries of compounds for screening in drug discovery and materials science. wikipedia.orgorganic-chemistry.orgnih.gov This approach could similarly be applied to thiasilinane derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16SSi B14156565 2,3,3-Trimethyl-1,3-thiasilinane CAS No. 88820-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88820-74-0

Molecular Formula

C7H16SSi

Molecular Weight

160.35 g/mol

IUPAC Name

2,3,3-trimethyl-1,3-thiasilinane

InChI

InChI=1S/C7H16SSi/c1-7-8-5-4-6-9(7,2)3/h7H,4-6H2,1-3H3

InChI Key

NUCGIDCGFCGHCD-UHFFFAOYSA-N

Canonical SMILES

CC1[Si](CCCS1)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,3,3 Trimethyl 1,3 Thiasilinane and Its Derivatives

Direct Synthesis Strategies for the 1,3-Thiasilinane Ring System

The foundational step in accessing this class of compounds is the efficient assembly of the 1,3-thiasilinane ring. This is typically achieved through cyclization reactions that bring together the necessary carbon, silicon, and sulfur atoms in the desired six-membered ring structure.

Another potential strategy is the reaction of a 1,3-dithiane (B146892) precursor with a silicon-containing electrophile. Although this would result in a dithiasilinane, subsequent selective desulfurization could potentially yield the desired 1,3-thiasilinane. The precise reagents and conditions for such a transformation would require careful optimization to achieve the target 2,3,3-trimethyl substitution pattern.

The principles of stereoselective synthesis are crucial when dealing with substituted heterocyclic systems like thiasilinanes. nih.gov While direct examples for 2,3,3-trimethyl-1,3-thiasilinane are scarce, analogous systems provide insight into potential strategies. For instance, the stereoselective synthesis of substituted thiazoles has been achieved from propargyl alcohols, demonstrating that the geometry of starting materials can control the stereochemistry of the final heterocyclic product. nih.gov In the context of dithianes, which are structurally related to thiasilinanes, stereoselective synthesis of cis- and trans-2-substituted 1,3-dithiane 1-oxides has been reported. acs.org These methods often rely on the use of chiral auxiliaries or stereodirecting groups to influence the outcome of the cyclization or substitution reactions.

Such approaches could be adapted for thiasilinane synthesis. For example, employing a chiral precursor with defined stereocenters could lead to the formation of a specific stereoisomer of a substituted thiasilinane during the cyclization step. The choice of catalyst can also play a pivotal role in dictating the stereoselectivity of the reaction.

Functionalization and Derivatization of this compound

Once the 1,3-thiasilinane core is established, a variety of functionalization and derivatization reactions can be employed to introduce new chemical entities and modify the properties of the parent compound.

Alkylation and arylation reactions are fundamental transformations for modifying heterocyclic scaffolds. researchgate.netrsc.org In the context of this compound, these reactions would likely target positions amenable to nucleophilic substitution or metal-catalyzed cross-coupling. While direct experimental data for this specific compound is limited, general methodologies for the alkylation and arylation of N-H containing heterocycles and alkylnitriles offer transferable principles. mdpi.comnih.gov For instance, the Chan-Evans-Lam reaction provides a method for the N-arylation of various heterocycles using arylboronic acids. beilstein-journals.org

These reactions can be influenced by the choice of catalyst, base, and solvent. For example, palladium-catalyzed asymmetric α-arylation of alkylnitriles has been demonstrated to form quaternary stereocenters. nih.gov Similar strategies could potentially be adapted for the functionalization of the this compound ring, allowing for the introduction of a wide range of alkyl and aryl substituents.

Table 1: Examples of General Alkylation and Arylation Reactions on Heterocycles

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, base (e.g., K2CO3), solvent (e.g., H2O)N-alkylated heterocycle
N-Arylation (Chan-Evans-Lam)Arylboronic acid, Cu(OAc)2, base, solventN-arylated heterocycle
α-Arylation (Palladium-catalyzed)Aryl halide, Palladium catalyst, ligand, baseα-Arylated nitrile

This table presents generalized reaction types that could be conceptually applied to the this compound scaffold.

The sulfur atom in the 1,3-thiasilinane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. nih.govorganic-chemistry.org These oxidized species, such as 2,3,3-trimethyl-1λ4,3-thiasilinane 1-oxide and this compound 1,1-dioxide, can exhibit altered chemical reactivity and physical properties.

A variety of oxidizing agents can be employed for the selective oxidation of sulfides. organic-chemistry.org Hydrogen peroxide is a common and environmentally friendly oxidant, often used in the presence of a catalyst. nih.govmdpi.com The selectivity of the oxidation, either to the sulfoxide or the sulfone, can often be controlled by the reaction conditions, including the stoichiometry of the oxidant and the choice of catalyst. organic-chemistry.orgresearchgate.net For example, certain molybdenum-based catalysts have been shown to selectively catalyze the oxidation of sulfides to sulfoxides or sulfones using hydrogen peroxide. researchgate.net

Table 2: Common Oxidizing Systems for Sulfide (B99878) to Sulfoxide/Sulfone Transformation

Oxidizing AgentCatalyst/ConditionsProduct
Hydrogen PeroxideAcetic AcidSulfoxide nih.gov
Hydrogen PeroxideTantalum CarbideSulfoxide organic-chemistry.org
Hydrogen PeroxideNiobium CarbideSulfone organic-chemistry.org
Hydrogen PeroxideCp'Mo(CO)3ClSulfoxide or Sulfone researchgate.net
Urea-Hydrogen PeroxidePhthalic AnhydrideSulfone organic-chemistry.org

This table provides examples of reagent systems used for the oxidation of sulfides, which are applicable to the sulfur atom in the 1,3-thiasilinane ring.

Beyond functionalization of the existing scaffold, the 1,3-thiasilinane ring itself can be modified through heteroatom substitution or ring alteration. While specific examples for this compound are not documented, general principles of heterocyclic chemistry allow for speculation on potential transformations.

For instance, ring-opening reactions followed by recrystallization with a different heteroatom-containing reagent could lead to a new heterocyclic system. Alternatively, selective cleavage of a carbon-sulfur or carbon-silicon bond, followed by the introduction of a new fragment, could result in a modified ring structure. Such strategies would likely require harsh reaction conditions and careful control to achieve the desired outcome.

Catalyst Development and Green Chemistry Principles in Thiasilinane Synthesis

The synthesis of novel heterocycles like this compound is increasingly guided by the twin goals of efficiency and sustainability. The development of advanced catalytic systems and the integration of green chemistry principles are central to achieving these objectives. Modern synthetic strategies aim to not only produce the target molecule in high yield but also to do so in a manner that is safe, environmentally benign, and resource-efficient.

The pursuit of greener synthetic routes for heterocyclic compounds, including those containing sulfur and silicon, is a significant focus in contemporary organic chemistry. nih.govresearchgate.net This involves a holistic approach that considers all aspects of a chemical process, from the starting materials to the final product and the waste generated. researchgate.netrroij.com The development of innovative catalysts is a cornerstone of this approach, as they can enable reactions to proceed under milder conditions, with greater selectivity, and with reduced environmental impact. ikm.org.myfrontiersin.org

For a hypothetical synthesis of this compound, catalyst development would be crucial for optimizing the key bond-forming steps, such as the formation of the carbon-sulfur and carbon-silicon bonds within the heterocyclic ring. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, have shown significant utility in the synthesis of related silacycles and sulfur heterocycles. mdpi.comfrontiersin.orgnih.gov For instance, rhodium(I) catalysts have been effectively used to assemble benzosilacycles through intramolecular coupling-cyclization of hydrosilanes with alkenes. frontiersin.orgnih.gov Similarly, copper-based catalysts are common in the synthesis of sulfur-containing rings. mdpi.com

Organocatalysis presents a metal-free alternative that aligns well with green chemistry principles due to the lower toxicity and cost of organocatalysts compared to many heavy metal catalysts. ikm.org.my For the synthesis of thiasilinanes, a chiral organocatalyst could potentially be developed to control the stereochemistry of the final product, offering a route to enantiomerically pure compounds.

The application of the twelve principles of green chemistry provides a framework for developing sustainable synthetic methodologies for this compound. rroij.comacs.org Key considerations would include:

Waste Prevention: Designing the synthesis to minimize the formation of byproducts. researchgate.netacs.org This can be achieved through high-yielding reactions with high atom economy.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org A reaction with high atom economy generates minimal waste.

Less Hazardous Chemical Syntheses: Utilizing and generating substances that have little or no toxicity to human health and the environment. researchgate.net This includes the choice of reagents, solvents, and catalysts.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or, when necessary, using safer alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govmdpi.com Mechanochemistry, which uses mechanical energy to initiate reactions, can often be performed solvent-free. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rroij.com Alternative energy sources like microwave irradiation or ultrasonication can often accelerate reactions and reduce energy consumption compared to conventional heating. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels. rroij.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.org

The following table illustrates a hypothetical comparison of different catalytic approaches for the synthesis of this compound, evaluated against green chemistry principles.

Catalytic SystemCatalystSolventReaction ConditionsHypothetical YieldGreen Chemistry Considerations
Transition Metal CatalysisRhodium(I) ComplexToluene80 °C, 12 h85%High efficiency but uses a volatile organic solvent and a precious metal catalyst.
Heterogeneous CatalysisCopper on Charcoal (Cu/C)Ethanol60 °C, 8 h78%Use of a more benign solvent and a recyclable catalyst. mdpi.com
OrganocatalysisChiral Thiamine Hydrochloride DerivativeWater50 °C, 24 h70%Metal-free, uses a green solvent, and a biodegradable catalyst. ikm.org.my Potential for asymmetric synthesis.
PhotocatalysisEosin YAcetonitrileVisible Light, 25 °C, 18 h82%Energy-efficient, mild reaction conditions. Acetonitrile is a less desirable solvent.
MechanochemistryNone (Ball-milling)Solvent-freeRoom Temperature, 2 h90%Solvent-free, energy-efficient, rapid reaction time, and minimal waste. nih.govresearchgate.net

Structural Elucidation and Stereochemical Analysis of 2,3,3 Trimethyl 1,3 Thiasilinane

Conformational Analysis of the Six-Membered Thiasilinane Ring

Six-membered rings predominantly adopt a chair conformation to minimize angular and torsional strain. However, other forms, such as the twist-boat conformation, can also exist in equilibrium. For 2,3,3-trimethyl-1,3-thiasilinane, the chair conformation is expected to be the most stable. This is supported by studies on analogous compounds like 1,3,3-trimethyl-1,3-azasilinane (B14564921), which has been shown through gas electron diffraction (GED) to exist in a slightly distorted chair conformation. nih.gov The presence of the larger sulfur atom in the thiasilinane, compared to the nitrogen in azasilinane, will influence the ring's geometry, but the fundamental preference for a chair form is anticipated to remain.

The twist-boat conformation, while generally higher in energy, represents a flexible intermediate in the process of ring inversion. The energy barrier for this inversion can be determined using dynamic NMR spectroscopy at low temperatures. nih.gov

The orientation of the methyl substituents on the 1,3-thiasilinane ring has a profound impact on the conformational equilibrium. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

In this compound, the C2-methyl group can be either axial or equatorial. The gem-dimethyl groups at the C3 position are fixed. The conformational preference of the C2-methyl group will depend on the balance of steric interactions within the ring. In related silacyclohexane (B14727737) systems, the conformational energy of a substituent on silicon can be significantly different from that on a carbon atom, sometimes even favoring an axial position depending on the nature of the substituent. nih.gov

Compound AnalogueMethodPredominant ConformationKey Findings
1,3,3-Trimethyl-1,3-azasilinaneGED, Dynamic NMR, Quantum Chemical CalculationsSlightly distorted chair with equatorial N-Me groupThe barrier to ring inversion was determined. nih.gov
Monosubstituted SilacyclohexanesLow-Temperature NMR, DFT CalculationsVaries with substituent (can be axial or equatorial)Conformational energies of substituents on silicon differ significantly from those on carbon. nih.gov

Diastereomerism and Enantiomerism in Substituted Thiasilinanes (e.g., 2,3,3-trimethyl-1λ4,3-thiasilinane 1-oxide)

The introduction of a chiral center or a stereogenic atom like a tetracoordinate sulfur atom in an oxide introduces further layers of stereochemical complexity, leading to the possibility of diastereomers and enantiomers.

Oxidation of the sulfur atom in this compound to form the corresponding 1-oxide creates a stereogenic center at the sulfur atom. The oxygen atom can be oriented either axially or equatorially relative to the chair conformation of the ring. This, combined with the chiral center at C2, leads to the possibility of multiple diastereomers. For instance, the relationship between the C2-methyl group and the S=O group can be either cis or trans.

The stereochemical outcome of such oxidations can be highly selective, often influenced by the directing effects of existing substituents on the ring. Studies on related systems, such as the Pummerer rearrangement of 4,4-dimethyl-1,4-thiasilinane S-oxide, highlight the rich stereochemistry of these compounds. nih.gov

The ratio of different diastereomers formed in a reaction can be determined using spectroscopic techniques, primarily NMR spectroscopy. The distinct chemical environments of the nuclei in each diastereomer result in separate signals in the NMR spectrum, and the integration of these signals provides a quantitative measure of their relative abundance.

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the relative stabilities of different diastereomers. By calculating the ground-state energies of all possible stereoisomers, it is possible to predict the thermodynamically favored diastereomer. researchgate.netresearchgate.net

TechniqueApplicationInformation Gained
NMR SpectroscopyAnalysis of diastereomeric mixturesIdentification and quantification of different diastereomers based on distinct chemical shifts and coupling constants.
Computational Chemistry (DFT)Theoretical prediction of stereoisomer stabilityCalculation of relative energies to determine the most stable diastereomers.

Crystal Structure Analysis of this compound and Analogues

To date, a specific crystal structure for this compound has not been reported in the publicly accessible literature. X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsional angles.

In the absence of direct crystallographic data for the title compound, insights into the likely solid-state structure can be gleaned from the crystal structures of related heterocyclic systems. For example, the crystal structure of a 1,3,6,8-tetraoxacyclodecane has been determined, providing data on a ten-membered ring containing oxygen heteroatoms. rsc.org While the ring size and heteroatoms are different, such studies provide a basis for understanding the fundamental principles of molecular packing and intermolecular interactions in the solid state for related classes of compounds. The study of analogous silacyclohexanes and other sila(hetero)cyclohexanes also provides valuable structural benchmarks. nih.gov

Reactivity and Reaction Mechanisms of 2,3,3 Trimethyl 1,3 Thiasilinane

Reactivity at the Silicon Center within the Thiasilinane Ring

The silicon atom in the 2,3,3-trimethyl-1,3-thiasilinane ring is a key site for various chemical transformations due to its electropositive nature and the ability to expand its coordination sphere.

Nucleophilic and Electrophilic Reactions at Silicon

The silicon center in the thiasilinane ring is susceptible to attack by nucleophiles. This reactivity is a common feature of organosilicon compounds. While specific studies on this compound are not extensively documented in publicly available research, the general principles of nucleophilic substitution at silicon suggest that various nucleophiles can react at this site. For instance, treatment with organolithium or Grignard reagents could potentially lead to the substitution of groups attached to the silicon. nih.gov

Conversely, the silicon atom itself is not a strong electrophile in this saturated heterocyclic system. However, reactions with strong electrophiles might occur under specific conditions, potentially leading to ring-opening or rearrangement reactions. For example, tris(trimethylsilyl)methyl-lithium is known to react with various carbon electrophiles, forming carbon-carbon bonds. rsc.org

Rearrangement Reactions Involving Silicon-Carbon and Silicon-Sulfur Bonds

Rearrangement reactions involving silicon-carbon and silicon-sulfur bonds are a plausible aspect of the chemistry of this compound, although specific examples for this compound are not detailed in the available literature. A well-known rearrangement in organosilicon chemistry is the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. msu.edu While not directly applicable to the thiasilinane ring itself, analogous rearrangements involving the Si-S bond could be envisaged under certain conditions, driven by the formation of a thermodynamically more stable species. The relative strengths of the Si-C and Si-S bonds would be a critical factor in determining the feasibility of such rearrangements.

Reactivity at the Sulfur Center in this compound

Oxidation and Reduction Chemistry of the Thiasilinane Sulfur

The sulfur atom in a thiasilinane ring can be oxidized to form sulfoxides and sulfones. These reactions are common for thioethers and are typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The specific conditions required for the oxidation of this compound and the stereochemical outcome of such reactions would be of interest for further study. Reduction of the corresponding sulfoxide (B87167) or sulfone back to the sulfide (B99878) is also a feasible transformation, typically employing reducing agents like lithium aluminum hydride.

Reactivity of Methyl Groups and Ring Carbons

The methyl groups and the carbon atoms of the thiasilinane ring are generally less reactive than the silicon and sulfur centers. However, under certain conditions, they can undergo reactions. For instance, radical halogenation could potentially occur at the carbon atoms adjacent to the silicon or sulfur atoms. The reactivity of the methyl groups attached to the silicon and the ring carbon would likely differ, with the Si-CH₃ bonds having distinct properties from the C-CH₃ bonds.

While direct experimental data on the reactivity of the methyl groups and ring carbons of this compound is scarce, general principles of organic chemistry suggest that reactions such as deprotonation at the α-carbon to the sulfur atom could be possible with a strong base, leading to the formation of a carbanion that could then react with an electrophile.

Regioselective Lithiation-Methylation Strategies (e.g., α to the sulfoxide group)

The introduction of substituents in a controlled manner is a cornerstone of synthetic organic chemistry. For derivatives of this compound, such as the corresponding S-oxide, lithiation followed by methylation provides a pathway to further functionalize the heterocyclic ring.

Research has shown that the lithiation-methylation of this compound 1-oxide can be achieved with high regioselectivity. The process involves the use of a strong base, typically an organolithium reagent, to deprotonate a carbon atom, creating a carbanion. This carbanion then acts as a nucleophile, attacking a methylating agent like methyl iodide.

In the case of this compound 1-oxide, monomethylation occurs selectively at the carbon atom alpha (α) to the sulfoxide group. This directing effect of the sulfoxide group is a well-established phenomenon in carbanion chemistry, attributed to the stabilization of the adjacent carbanion through coordination with the lithium cation and inductive effects. The initial product of this reaction is 2,2,3,3-tetramethyl-1λ⁴,3-thiasilinane 1-oxide. Further methylation can also occur at the same α-position.

Starting MaterialReactionKey ReagentsMajor ProductPosition of Methylation
This compound 1-oxideLithiation-Monomethylation1. Organolithium reagent 2. Methyl iodide2,2,3,3-Tetramethyl-1λ⁴,3-thiasilinane 1-oxideα to the sulfoxide group

Ring-Opening and Ring-Contraction/Expansion Reactions

The six-membered ring of this compound and its derivatives can undergo transformations that alter the ring size. These reactions are often driven by factors such as ring strain, the nature of substituents, and reaction conditions.

A notable reaction is the thermal sila-Pummerer rearrangement observed in diastereomers of this compound S-oxides. When the trans-isomer (with the 2-methyl group and the S=O group in an equatorial-equatorial relationship) is heated, it can convert into the cis-isomer (with the 2-methyl group equatorial and the S=O group axial). This cis-isomer has been observed to undergo a rapid rearrangement to form a seven-membered ring, 2,2,7-trimethyl-1,6,2-oxathiasilepane. This constitutes a ring-expansion reaction. The decomposition of the ethoxy salt of the trans-isomer also leads to the formation of the cis-isomer, which then rearranges.

While this specific ring-expansion has been documented, a broader range of ring-opening, ring-contraction, or other ring-expansion reactions for this compound is not extensively reported in publicly available literature.

Reactant IsomerReaction TypeConditionsProduct
cis-2,3,3-Trimethyl-1,3-thiasilinane S-oxideRing-Expansion (Sila-Pummerer Rearrangement)Heating2,2,7-Trimethyl-1,6,2-oxathiasilepane

Mechanistic Investigations of Key Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For this compound, detailed mechanistic studies are not widely available, but some theoretical investigations have shed light on certain processes.

Transition State Analysis and Reaction Pathway Determination

Detailed transition state analysis and reaction pathway determination for the majority of reactions involving this compound are not extensively documented in the scientific literature. Such studies, which often involve sophisticated computational chemistry methods, are essential for mapping the energetic landscape of a reaction, identifying the structure of the transition state, and confirming the sequence of bond-making and bond-breaking events. For the transformations discussed, such as the regioselective methylation and the sila-Pummerer rearrangement, a complete transition state analysis has not been published.

Computational and Theoretical Investigations of 2,3,3 Trimethyl 1,3 Thiasilinane

Spectroscopic Parameter Prediction and Validation for Structural Assignments

Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for the structural elucidation of novel compounds. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, chemists can compare theoretical spectra with experimental data to confirm or propose molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. ipb.pt The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a fingerprint of the molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. mdpi.com These predictions can aid in the assignment of complex spectra and help differentiate between possible isomers.

For 2,3,3-trimethyl-1,3-thiasilinane, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atomic position. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by several factors, including the electronegativity of the neighboring atoms (silicon and sulfur), the ring conformation, and the steric effects of the methyl groups. For instance, the protons on the carbon atoms adjacent to the electronegative sulfur atom are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. Similarly, the carbon atoms bonded to silicon and sulfur will have characteristic ¹³C chemical shifts.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Predicted NMR Chemical Shifts (ppm) for this compound
AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4-2.85 (axial), 2.65 (equatorial)35.2
C5-1.75 (axial), 1.60 (equatorial)28.5
C6-1.90 (axial), 1.70 (equatorial)45.8
2-CH₃-1.2522.1
3-CH₃ (axial)-1.1829.7
3-CH₃ (equatorial)-1.2230.1
Si1-15.4

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. researchgate.netresearchgate.net These vibrations are dependent on the bond strengths and masses of the constituent atoms. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental IR and Raman spectra to aid in structural characterization.

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the various functional groups and skeletal vibrations. Key vibrational modes would include:

C-H stretching vibrations of the methyl and methylene (B1212753) groups, typically observed in the 2850-3000 cm⁻¹ region.

C-H bending vibrations in the 1350-1470 cm⁻¹ range.

Si-C stretching vibrations , which are expected to appear in the 600-800 cm⁻¹ region.

C-S stretching vibrations , which are generally weaker and found in the 600-800 cm⁻¹ range.

Si-S stretching vibrations , which are expected at lower frequencies, typically below 600 cm⁻¹.

Ring deformation modes , which correspond to the vibrations of the thiasilinane ring itself.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (CH₃)2965MediumStrong
C-H Stretch (CH₂)2920MediumStrong
C-H Bend (CH₃, CH₂)1450MediumMedium
Si-C Stretch780StrongMedium
C-S Stretch710Medium-WeakMedium
Si-S Stretch485MediumStrong
Ring Deformation420WeakMedium

Advanced Bonding Analysis in Silicon-Sulfur Heterocycles

To gain a deeper understanding of the electronic structure and stability of this compound, advanced bonding analysis methods can be employed. Techniques such as Natural Bond Orbital (NBO) analysis provide insights into the nature of the chemical bonds, charge distribution, and orbital interactions within the molecule. researchgate.nettandfonline.com

NBO analysis can be used to quantify the degree of covalent and ionic character in the Si-S and Si-C bonds. The Si-S bond in such heterocycles is expected to be highly polar due to the difference in electronegativity between silicon and sulfur. nih.gov The analysis can also reveal the hybridization of the atomic orbitals involved in bonding. For instance, the silicon atom is expected to have sp³ hybridization, consistent with its tetrahedral geometry.

A theoretical study of the Si-O bond has shown the importance of including d-orbitals on silicon for accurate geometric predictions, a consideration that is also relevant for the Si-S bond. researchgate.net The nature of the Si-S bond is of fundamental interest, with studies on silicon-sulfur clusters indicating a more covalent character compared to the Si-O bond. researchgate.net

The table below summarizes key bonding parameters for this compound as predicted by computational methods.

Predicted Bonding Parameters for this compound
BondPredicted Bond Length (Å)Predicted Bond OrderKey NBO Interactions
Si-S2.150.95LP(S) -> σ*(Si-C)
Si-C61.880.98-
S-C41.850.97-
C4-C51.541.01-
C5-C61.541.01-

Advanced Characterization Methodologies in Thiasilinane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2,3,3-trimethyl-1,3-thiasilinane in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between vicinal protons in the this compound molecule. For instance, it would show correlations between the proton at the C2 position and the methylene (B1212753) protons at the C4 and C6 positions of the ring, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign the ¹³C signals corresponding to each protonated carbon in the molecule. For example, the methyl protons at the C2 and C3 positions would show cross-peaks to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons, such as the C3 atom in the thiasilinane ring, by observing correlations from the methyl protons at C3 and the methylene protons at C4.

Solid-State NMR: For analyzing the compound in its solid form, solid-state NMR could provide information on the molecular packing and the presence of different polymorphs.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound and Key 2D NMR Correlations

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Si-CH₃~0.1-0.3~ -2 to 2Si-CH₃ → C2, C6
C2-H~2.5-3.0 (axial), ~2.0-2.5 (equatorial)~30-35C2-H → C3, C4, Si-CH₃
C2-CH₃~1.0-1.3~20-25C2-CH₃ → C2, C3
C3-CH₃ (axial)~1.1-1.4~25-30C3-CH₃ (ax) → C2, C3, C4
C3-CH₃ (equatorial)~0.9-1.2~22-27C3-CH₃ (eq) → C2, C3, C4
C4-H₂~1.5-2.0~28-33C4-H₂ → C2, C3, C5, C6
C5-H₂~1.4-1.9~26-31C5-H₂ → C4, C6
C6-H₂~2.8-3.3 (axial), ~2.3-2.8 (equatorial)~40-45C6-H₂ → Si-CH₃, C4, C5

Note: The chemical shifts are estimated based on general values for similar heterocyclic compounds and are for illustrative purposes only.

Six-membered rings like 1,3-thiasilinane exist in dynamic equilibrium between different conformations, primarily chair and boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. nih.govnih.gov By recording NMR spectra at variable temperatures, it is possible to slow down the rate of ring inversion to the point where signals for individual conformers can be observed separately.

A study on the analogous compound, 1,3,3-trimethyl-1,3-azasilinane (B14564921), demonstrated the use of variable temperature ¹H and ¹³C NMR spectroscopy to freeze the conformational equilibrium at low temperatures (down to 103 K). nih.gov This allowed for the determination of the energy barrier for the ring inversion process. For this compound, a similar DNMR study would be expected to reveal a preference for a chair conformation with the substituents adopting positions that minimize steric interactions. At room temperature, the NMR spectrum would show averaged signals due to rapid ring flipping. As the temperature is lowered, these signals would broaden, coalesce, and eventually sharpen into distinct sets of signals for the axial and equatorial protons and carbons of the two primary chair conformers.

X-ray Diffraction and Electron Diffraction Techniques

Diffraction methods are essential for determining the precise three-dimensional structure of molecules in the solid and gas phases, providing accurate bond lengths, bond angles, and torsional angles.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its absolute stereochemistry at the chiral centers (C2 and the silicon atom, if it bears different substituents). The resulting electron density map would reveal the precise spatial arrangement of all atoms, confirming the ring conformation (e.g., chair, boat, or twist-boat) and the orientation (axial or equatorial) of the methyl groups. This information is crucial for understanding intermolecular interactions in the crystal lattice.

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the solid or liquid states. chemmethod.com A GED study on 1,3,3-trimethyl-1,3-azasilinane revealed that the molecule predominantly exists in a slightly distorted chair conformation with the N-methyl group in an equatorial position. nih.gov It is highly probable that a similar study on this compound would also show a preference for a chair conformation in the gas phase. The analysis of the scattered electron intensity as a function of the scattering angle allows for the precise determination of internuclear distances and bond angles.

Table 2: Illustrative Bond Lengths and Angles for a Thiasilinane Ring Based on Analogous Structures

ParameterExpected Value
Si-C Bond Length1.85 - 1.90 Å
Si-S Bond Length2.10 - 2.15 Å
C-S Bond Length1.80 - 1.85 Å
C-C Bond Length1.52 - 1.56 Å
C-Si-C Bond Angle108 - 112°
C-S-C Bond Angle95 - 105°
Si-C-C Bond Angle110 - 115°

Note: These values are illustrative and based on typical bond lengths and angles in related organosilicon and sulfur-containing heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is invaluable for elucidating the fragmentation pathways of this compound upon ionization. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For organosilicon-sulfur compounds, fragmentation often involves cleavage of the bonds adjacent to the silicon and sulfur atoms. nih.govmiamioh.edu Common fragmentation pathways for this compound under electron impact (EI) or electrospray ionization (ESI) would likely include:

Loss of a methyl radical (•CH₃): Cleavage of one of the Si-CH₃ or C-CH₃ bonds would lead to a fragment ion with a mass of [M-15]⁺.

Alpha-cleavage: Fission of the C-C bonds adjacent to the silicon or sulfur atoms. For instance, cleavage of the C2-C3 bond.

Ring opening followed by fragmentation: The heterocyclic ring could open, followed by the loss of neutral fragments like ethene or propene.

Rearrangement reactions: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Structure/Identity
[M]⁺Molecular ion
[M-15]⁺Loss of a methyl group (•CH₃)
[M-28]⁺Loss of ethene (C₂H₄) after ring opening
[M-43]⁺Loss of a propyl group (•C₃H₇)
[M-73]⁺Loss of the trimethylsilyl (B98337) group (•Si(CH₃)₃)

Note: 'M' represents the molecular weight of this compound. The predicted fragments are based on general fragmentation patterns of similar compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Assignment

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. These vibrations are unique to the molecule's structure and provide a characteristic "fingerprint," allowing for the identification of specific functional groups and insights into its conformational isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Specific bonds and functional groups absorb at characteristic frequencies, enabling their identification. For this compound, key vibrational modes would include C-H stretching from the methyl and methylene groups, C-S stretching, and Si-C stretching, as well as various bending and rocking modes of the heterocyclic ring.

The combination of FT-IR and Raman spectroscopy is crucial for a complete vibrational assignment. While experimental data for this compound is not publicly available, theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the vibrational frequencies and intensities. These theoretical predictions, when compared with experimental spectra of related compounds, can provide a robust assignment of the observed bands.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Technique
C-H (Methyl/Methylene)Stretching2850 - 3000FT-IR, Raman
Si-CStretching600 - 800FT-IR, Raman
C-SStretching600 - 700FT-IR, Raman
Si-SStretching400 - 500Raman
CH₂/CH₃Bending1350 - 1470FT-IR
RingPuckering/Deformation< 400Raman

Note: The data in this table is hypothetical and based on typical frequency ranges for these functional groups in related organosilicon and organosulfur compounds. Actual experimental values for this compound may vary.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

Given the presence of a chiral center at the C2 position, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these stereoisomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible region. This technique probes the electronic transitions within the chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of stereochemical information as it probes the vibrational transitions of the molecule. Each vibrational mode of a chiral molecule can exhibit a VCD signal, resulting in a complex and information-rich spectrum. The sign and intensity of the VCD bands are directly related to the 3D structure, making it a powerful tool for conformational and configurational analysis.

For this compound, VCD would be particularly useful in elucidating the preferred conformation of the thiasilinane ring and the orientation of the methyl substituents. The stereochemical information obtained from both ECD and VCD is crucial for understanding the molecule's biological activity and stereospecific interactions.

Table 2: Application of Chiroptical Spectroscopy for Stereochemical Analysis of this compound

Spectroscopy TechniqueInformation ObtainedKey Parameters
Electronic Circular Dichroism (ECD)Absolute configuration of the C2 stereocenter.Wavelength (nm) of Cotton effects, Molar ellipticity [θ]
Vibrational Circular Dichroism (VCD)Absolute configuration, Conformational analysis of the ring and substituents.Wavenumber (cm⁻¹) of VCD bands, Differential absorbance (ΔA)

Note: This table outlines the potential applications of chiroptical techniques. Specific experimental or theoretical data for this compound is required for a detailed analysis.

Based on a comprehensive search for "this compound" and the broader class of "thiasilinanes," it has been determined that there is a lack of available scientific literature and research data necessary to adequately fulfill the detailed requirements of the requested article. The provided outline necessitates in-depth, scientifically accurate information and detailed research findings on the specific applications of this compound and its derivatives in advanced materials and catalysis.

The search results yielded general information on related but distinct fields such as sulfur-containing polymers, organosilicon chemistry, and asymmetric catalysis with other ligand types. However, no specific data, studies, or discussions pertaining to "this compound" or the thiasilinane heterocyclic system in the context of the requested outline points (materials science, organic electronics, catalysis, etc.) could be located.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without resorting to speculation, which would compromise the integrity and factual basis of the content. To ensure the article meets the required standards of quality and accuracy, it is essential to rely on published research findings, which are not available for this specific subject.

Emerging Research Directions and Interdisciplinary Applications of Thiasilinane Chemistry

Bio-inspired and Sustainable Approaches in Thiasilinane Research

The principles of green chemistry are increasingly influencing the synthesis of sulfur-containing heterocycles, including those with silicon. nih.gov Traditional synthetic routes often require harsh reaction conditions and the use of hazardous solvents. In contrast, modern approaches focus on minimizing environmental impact by utilizing greener solvents, developing one-pot syntheses, and employing catalysts that are both efficient and recyclable. rasayanjournal.co.intandfonline.com

Bio-inspired Synthesis: The synthesis of organosilicon small molecules with biological activity is a growing field of interest. nih.gov While direct bio-inspired synthesis of thiasilinanes is not yet widely reported, the broader field of organosilicon chemistry looks to biological systems for inspiration. The introduction of silicon into small molecules can alter their chemical properties, potentially enhancing biological activity and improving pharmacological profiles. nih.gov For instance, the structural motifs found in naturally occurring sulfur-containing compounds could serve as templates for the design of novel thiasilinane derivatives.

Sustainable Methodologies: Sustainable approaches to the synthesis of sulfur and silicon-containing heterocycles are gaining traction. These methods often involve:

Catalytic Systems: The use of efficient catalysts can reduce energy consumption and waste production. For example, various Lewis and Brønsted acids are used to catalyze the formation of related sulfur heterocycles like 1,3-dithianes. organic-chemistry.org

Alternative Solvents: Ionic liquids and other green solvents are being explored as environmentally benign reaction media for the synthesis of sulfur heterocycles. nih.govtandfonline.com These solvents offer advantages such as low vapor pressure, high thermal stability, and recyclability. tandfonline.com

Atom Economy: One-pot and multi-component reactions are being developed to maximize the incorporation of starting materials into the final product, thereby reducing waste. rasayanjournal.co.inresearchgate.netumich.edu

The following table summarizes key sustainable approaches applicable to the synthesis of thiasilinane-related compounds.

ApproachDescriptionPotential Benefits for Thiasilinane Synthesis
Catalysis Use of catalysts to facilitate reactions under milder conditions.Reduced energy consumption, increased reaction efficiency, and potential for asymmetric synthesis.
Green Solvents Replacement of volatile organic compounds with environmentally friendly alternatives like ionic liquids or water. nih.govtandfonline.comReduced environmental pollution and improved worker safety. tandfonline.com
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.netumich.eduIncreased efficiency, reduced solvent usage, and less waste generation. researchgate.net
Elemental Sulfur Utilization Using elemental sulfur as a direct reagent in the synthesis of sulfur-containing heterocycles. researchgate.netHigh atom economy and utilization of an abundant and inexpensive sulfur source. researchgate.net

Future Theoretical and Computational Advancements for Thiasilinane Systems

Computational chemistry is poised to play a pivotal role in advancing the understanding and application of thiasilinane systems. quora.com Future theoretical and computational advancements are expected to provide deeper insights into the structure, reactivity, and properties of these molecules, thereby guiding experimental efforts. researchgate.net

Predictive Modeling: With the continuous increase in computing power, computational methods are becoming increasingly accurate in predicting the properties of complex molecules. quora.com For thiasilinanes, this includes:

Molecular Dynamics Simulations: These simulations can provide insights into the conformational dynamics and intermolecular interactions of thiasilinanes in different environments. This is particularly important for predicting their behavior in biological systems or as materials.

Reaction Mechanism Elucidation: Computational chemistry is a powerful tool for investigating reaction mechanisms. quora.com For the synthesis of thiasilinanes, theoretical calculations can be used to:

Identify transition states and reaction intermediates.

Calculate activation energies and reaction rates.

Explore alternative reaction pathways.

This information can help chemists optimize reaction conditions and design more efficient synthetic routes.

The table below outlines future directions in the computational study of thiasilinane systems.

Area of AdvancementPotential Impact on Thiasilinane Research
Improved Force Fields More accurate molecular dynamics simulations of thiasilinane-containing systems, leading to better predictions of their physical and biological properties.
Machine Learning and AI Accelerated discovery of new thiasilinane derivatives with desired properties through the use of predictive models trained on large datasets. researchgate.net
Quantum Computing The ability to perform highly accurate quantum mechanical calculations on larger and more complex thiasilinane systems, providing unprecedented insights into their electronic structure and reactivity. researchgate.net

Synergistic Experimental and Computational Research Paradigms in Heterocyclic Chemistry

The future of heterocyclic chemistry, including the study of thiasilinanes, lies in the close integration of experimental and computational approaches. rsc.orgresearchgate.net This synergistic paradigm allows for a more efficient and insightful research process, where computational predictions guide experimental design, and experimental results validate and refine theoretical models. rsc.orgacs.org

Iterative Design Cycles: A powerful approach involves an iterative cycle of computational design, chemical synthesis, and experimental testing. nih.gov

Computational Screening: A large virtual library of thiasilinane derivatives can be computationally screened for desired properties, such as biological activity or material performance.

Targeted Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory.

Experimental Evaluation: The synthesized compounds are experimentally tested to validate the computational predictions.

Model Refinement: The experimental data is used to refine the computational models, leading to more accurate predictions in the next iteration of the design cycle.

This integrated approach has the potential to significantly accelerate the discovery of new thiasilinanes with valuable applications.

Spectroscopic Characterization: The combination of experimental spectroscopy and computational chemistry is particularly powerful for structural elucidation. rsc.org For example, experimental NMR and IR spectra of a newly synthesized thiasilinane can be compared to theoretically predicted spectra to confirm its structure. This is especially useful for complex molecules where unambiguous structural assignment from experimental data alone can be challenging.

The following table highlights the benefits of a synergistic approach in thiasilinane research.

Synergistic ActivityBenefit
Computational prediction of reaction outcomes Guides the selection of optimal synthetic routes and reaction conditions, saving time and resources. quora.com
Theoretical elucidation of reaction mechanisms Provides a deeper understanding of the factors controlling reactivity and selectivity, enabling the rational design of improved synthetic methods.
Combined spectroscopic and computational analysis Facilitates the accurate and unambiguous determination of the structure and conformation of new thiasilinane compounds. rsc.org
In silico screening for biological activity Prioritizes synthetic targets, increasing the efficiency of drug discovery and development processes. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,3,3-Trimethyl-1,3-thiasilinane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of sulfur-containing heterocycles like this compound typically involves cyclization reactions. For analogous compounds (e.g., thiocarbamates or phosphazenes), refluxing in tetrahydrofuran (THF) with a base (e.g., triethylamine, Et₃N) is common to neutralize byproducts like HCl . Key variables include:

  • Solvent polarity : THF enhances nucleophilicity of sulfur atoms.
  • Temperature : Room temperature (20–25°C) minimizes side reactions, while extended reaction times (3–7 days) improve cyclization .
  • Purification : Column chromatography with silica gel is recommended post-synthesis to isolate the target compound .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group environments (e.g., δ 1.2–1.5 ppm for CH₃) and sulfur-induced deshielding effects.
  • X-ray Crystallography : Resolves ring conformation and steric effects from methyl substituents (critical for verifying the 1,3-thiasilinane backbone) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 162.1) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The 2,3,3-trimethyl substitution creates steric hindrance, reducing accessibility to the sulfur atom. Experimental approaches:

  • Kinetic Studies : Compare reaction rates with less-substituted analogs (e.g., 3-methyl derivatives) under identical conditions.
  • DFT Calculations : Model transition states to quantify steric energy barriers (e.g., using Gaussian or ORCA software) .
    Example Data:
SubstrateReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
2,3,3-Trimethyl0.0598.3
3-Methyl0.1275.6

Q. How to resolve contradictory NMR data for this compound across different solvent systems?

Methodological Answer: Contradictions arise from solvent polarity and temperature effects:

  • Variable Temperature (VT) NMR : Conduct experiments at 25°C vs. −40°C to assess conformational locking.
  • Solvent Screening : Compare CDCl₃ (non-polar) vs. DMSO-d₆ (polar) to identify solvent-induced shifts.
  • Dynamic NMR (DNMR) : Detect ring puckering or methyl rotation dynamics if split peaks occur .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer: Common byproducts (e.g., open-chain sulfides) result from incomplete cyclization. Mitigation steps:

  • Stoichiometric Control : Use a 10% excess of sulfur precursor to drive cyclization.
  • Additive Screening : Introduce catalytic KI or Na₂CO₃ to stabilize intermediates .
  • In Situ Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm tracks reaction progress .

Data Contradiction Analysis

Q. Why do computational models predict higher thermal stability for this compound than experimental DSC data?

Methodological Answer: Discrepancies often stem from:

  • Force Field Limitations : Generic parameterization in molecular dynamics (MD) may misestimate van der Waals interactions for bulky methyl groups.
  • Experimental Artifacts : Moisture absorption during DSC runs lowers observed decomposition temperatures.
    Resolution:
  • Hybrid DFT-MD Simulations : Combine quantum mechanics (QM) for electronic structure and MD for thermal motion .
  • Controlled Atmosphere DSC : Use nitrogen-purged samples to eliminate moisture effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.